1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the Triazole and Pyrrolidine Rings: This step might involve the use of a coupling reagent such as EDCI or DCC.
Introduction of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenylethanone
- 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(4-methoxyphenyl)ethanone
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(9-14)10-15(20)18-8-5-13(11-18)19-16-6-7-17-19/h2-4,6-7,9,13H,5,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRYOPSIXCJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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